molecular formula C19H17N3O3 B2366586 N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide CAS No. 1445126-03-3

N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide

Cat. No.: B2366586
CAS No.: 1445126-03-3
M. Wt: 335.363
InChI Key: SIVOIHRMDBRSNN-UHFFFAOYSA-N
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Description

N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide is a synthetic organic compound that belongs to the indole class of molecules Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with indole-5-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often involve the use of solvents like toluene or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole ring and the cyano group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

    2-([2-(4-cyano-2,5-dimethoxyphenyl)ethylamino]methyl)phenol (25CN-NBOH): Structurally similar with hallucinogenic properties.

    N-benzyl substituted phenethylamines: Known for their selectivity towards serotonin receptors.

Uniqueness: N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide stands out due to its specific substitution pattern on the indole ring and the presence of both cyano and carboxamide functional groups. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[cyano-(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-24-14-4-5-15(18(10-14)25-2)17(11-20)22-19(23)13-3-6-16-12(9-13)7-8-21-16/h3-10,17,21H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVOIHRMDBRSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C#N)NC(=O)C2=CC3=C(C=C2)NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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